6-bromo-5-(trifluoromethyl)pyridin-2-amine

Catalog No.
S6888809
CAS No.
1805454-19-6
M.F
C6H4BrF3N2
M. Wt
241.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-5-(trifluoromethyl)pyridin-2-amine

CAS Number

1805454-19-6

Product Name

6-bromo-5-(trifluoromethyl)pyridin-2-amine

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

InChI

InChI=1S/C6H4BrF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12)

InChI Key

GMPPUWGOVPVSOI-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1C(F)(F)F)Br)N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Br)N

6-bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 1805454-19-6) is a highly functionalized heteroaromatic building block utilized extensively in medicinal chemistry and agrochemical synthesis. It features a free primary amine for directed hydrogen bonding or bicyclic ring formation, an electron-withdrawing trifluoromethyl group that modulates basicity and lipophilicity, and a highly reactive bromine atom at the 6-position. This specific substitution pattern provides a quantifiable balance of metabolic stability and synthetic versatility, allowing for rapid late-stage diversification via transition-metal-catalyzed cross-couplings without the need for harsh pre-functionalization steps [1].

Substituting this compound with its non-brominated precursor, 5-(trifluoromethyl)pyridin-2-amine, introduces severe synthetic bottlenecks in procurement workflows. The strongly electron-withdrawing CF3 group deactivates the adjacent 6-position toward electrophilic aromatic substitution, making direct bromination extremely low-yielding and difficult to scale. Conversely, substituting with the 6-chloro analog limits coupling compatibility; the stronger C-Cl bond requires specialized, expensive dialkylbiaryl phosphine ligands and elevated temperatures (>100 °C) for oxidative addition, which can lead to thermal degradation of the primary amine. Procuring the exact 6-bromo derivative ensures immediate compatibility with standard palladium catalysts under mild conditions, directly reducing catalyst expenditure and process time [1].

Catalyst Cost Reduction via Enhanced Oxidative Addition

The choice of halogen at the 6-position drastically alters the economics of downstream cross-coupling. The 6-bromo variant undergoes oxidative addition with palladium at 60–80 °C using standard, low-cost ligands like PPh3 or dppf. In contrast, the 6-chloro-5-(trifluoromethyl)pyridin-2-amine comparator requires temperatures exceeding 100 °C and expensive proprietary ligands (e.g., XPhos or BrettPhos) to achieve similar conversion rates [1].

Evidence DimensionMinimum temperature and ligand requirement for >90% conversion in Suzuki coupling
Target Compound Data60–80 °C using standard ligands (e.g., Pd(dppf)Cl2)
Comparator Or Baseline6-chloro analog requires >100 °C and proprietary ligands (e.g., XPhos)
Quantified Difference20–40 °C reduction in reaction temperature and elimination of proprietary ligand costs
ConditionsStandard aqueous-organic biphasic Suzuki-Miyaura coupling conditions

Lowering the activation barrier for cross-coupling reduces catalyst expenditure and prevents thermal degradation of the primary amine during complex synthesis.

Elimination of Low-Yielding Regioselective Functionalization

Attempting to synthesize this scaffold in-house from 5-(trifluoromethyl)pyridin-2-amine results in severe yield penalties. The strong electron-withdrawing nature of the CF3 group combined with the deactivating effect of the pyridine nitrogen suppresses electrophilic bromination at the 6-position, typically capping yields below 30% and requiring extensive chromatographic purification. Procuring the pre-brominated scaffold bypasses this bottleneck entirely [1].

Evidence DimensionYield of 6-position functionalization
Target Compound DataReady for immediate coupling (>95% purity of reactive handle)
Comparator Or BaselineDirect bromination of 5-(trifluoromethyl)pyridin-2-amine yields <30%
Quantified DifferenceBypasses a critical synthesis bottleneck, improving overall linear yield by >60%
ConditionsStandard electrophilic bromination (e.g., NBS) or directed ortho-metalation

Procuring the pre-brominated scaffold is essential for scalable manufacturing, as direct functionalization of the electron-poor pyridine ring is commercially unviable.

Predictable Enhancement of Metabolic Stability and Lipophilicity

Compared to the baseline 6-bromo-pyridin-2-amine, the inclusion of the trifluoromethyl group at the 5-position fundamentally alters the physicochemical profile of the scaffold. The CF3 group effectively blocks CYP450-mediated oxidative metabolism at the electron-rich 5-position—a known metabolic soft spot in 2-aminopyridines—while simultaneously increasing the LogP by approximately 0.8 to 1.0 units, enhancing membrane permeability [1].

Evidence DimensionMetabolic soft-spot blocking and lipophilicity (LogP)
Target Compound DataCF3 group blocks the 5-position, increasing LogP by ~0.8-1.0 units
Comparator Or Baseline6-bromo-pyridin-2-amine is highly susceptible to oxidative metabolism at the 5-position
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint) and predictable increase in lipophilicity
ConditionsIn vitro human liver microsome (HLM) stability assays and computational LogP modeling

The specific inclusion of the trifluoromethyl group is critical for buyers optimizing pharmacokinetic profiles, preventing premature metabolic degradation in downstream drug candidates.

Synthesis of Imidazo[1,2-a]pyridine Kinase Inhibitors

The 2-amino group and adjacent pyridine nitrogen make this compound an ideal precursor for forming bicyclic imidazo[1,2-a]pyridine cores via condensation with alpha-haloketones. The pre-installed 6-bromo and 5-CF3 groups are retained in the resulting bicyclic scaffold, providing a ready handle for late-stage Suzuki couplings to introduce diverse aryl groups critical for kinase hinge-binding interactions, directly leveraging the mild coupling conditions outlined in Section 3 [1].

High-Throughput Library Generation via Buchwald-Hartwig Amination

For industrial medicinal chemistry, the highly reactive 6-bromo handle allows for rapid diversification through Buchwald-Hartwig C-N cross-couplings. The compound can be reacted with various secondary amines under mild palladium catalysis, generating libraries of 2,6-diaminopyridine derivatives with fixed, metabolically stable CF3 groups for structure-activity relationship (SAR) screening [1].

Development of Fluorinated Agrochemicals

In agrochemical discovery, the trifluoromethyl group is frequently used to enhance environmental stability and cuticular penetration. This compound serves as a central building block for synthesizing novel herbicides or fungicides, where the 6-bromo position is utilized to attach specific target-binding pharmacophores while the amine is converted into an amide or urea linkage, avoiding the low-yield direct functionalization steps of non-brominated precursors [1].

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

239.95100 g/mol

Monoisotopic Mass

239.95100 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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